Thiamine bromide

Vue d'ensemble

Description

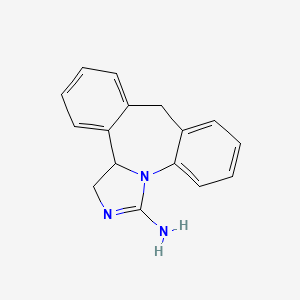

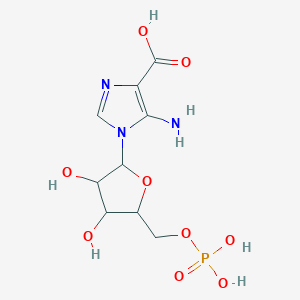

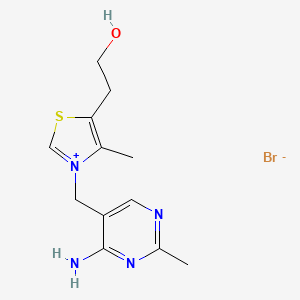

Thiamine bromide, also known as Thiamine hydrobromide hemihydrate , is a form of Vitamin B1. It plays a key role in intracellular glucose metabolism .

Synthesis Analysis

Thiamine can be synthesized by autoclaving the sample at 121 °C for 30 min with dilute mineral acid (usually 0.1 N HCl) at pH less than 3 . It can also act as a catalyst under aqueous conditions, contributing to shorter reaction times, mild reaction conditions, and tolerance of a wide range of substrate scope .Molecular Structure Analysis

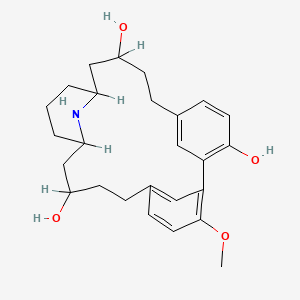

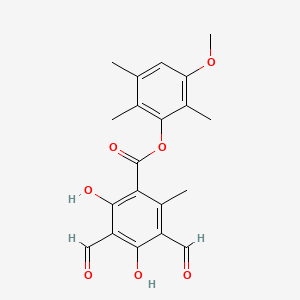

Thiamine is the precursor of several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP), an indispensable coenzyme in cell energy metabolism . The catalytic properties of ThDP can be explained by its ability to form a highly nucleophilic ylide carbanion . The molecular formula of Thiamine bromide is C12H17BrN4OS .Chemical Reactions Analysis

The oxidation reaction of thiamine to thiochrome was investigated by DFT calculations . Three reaction systems were investigated: [A] thiamine + methyl peroxy radical + (H2O)8, [B] thiamine + cyanogen bromide + HO− (H2O)8 and [C] thiamine + mercury (II) chloride + HO− (H2O)8 .Physical And Chemical Properties Analysis

Thiamine is significantly more stable in pH 3 than in pH 6 solutions. In pH 6 solutions, stability is dependent on initial thiamine concentration, with the 20 mg/mL thiamine salt solutions having an increased reaction rate constant (kobs) compared to the 1 mg/mL solutions .Applications De Recherche Scientifique

High Sensitivity Sensor for Vitamin B1 Detection

Thiamine bromide, also known as Vitamin B1, has been utilized in developing a highly sensitive sensor for its detection. A voltamperometric chemosensor using a nanostructured surface of nickel as an indicator electrode was proposed, which displayed significantly higher discharge intensity for thiamine bromide compared to traditional electrodes. This advancement increases sensor sensitivity and safety in medical practices, particularly for nerve illness treatments (Шевченко et al., 2011).

Crystal Structure Analysis

The crystal structure of thiamine bromide hydrate has been studied to understand its molecular interactions better. Analysis revealed that the structure consists of two independent thiamine cations, bromide anions, and water molecules, with specific intermolecular short contacts, crucial for understanding its biochemical properties (Sabirov, 2001).

Enzymology and Metabolic Regulation

Thiamine bromide plays a crucial role in energy metabolism, which is fundamental in systems biology and metabolic regulation. Its role in enzymatic reactions and the significant differences in ThDP-dependent enzymes across different organisms open avenues for biotechnological and medical applications, including drug design and disease models (Bunik et al., 2013).

Aminotransferase Activity in Hypoxia

Research on the impact of thiamine bromide on aminotransferase activity in rat tissues under hypoxic conditions has shown that it can modify enzyme activities. This understanding is vital for developing treatments for hypoxia-related conditions (Чернадчук et al., 2015).

Biochemistry and Clinical Benefits

Thiamine bromide's role in glucose metabolism and its potential in modern nutrition and Complementary Alternative Medicine has been extensively researched. Its biochemistry and its implication in various conditions provide insight into its broader applications beyond nutritional supplementation (Lonsdale, 2006).

Thiamine Deficiency Disorders

Thiamine bromide is crucial in understanding and treating thiamine deficiency disorders. Its role in energy metabolism highlights the need for accurate diagnosis and global control programs for these disorders, which have significant neurodevelopmental and public health implications (Whitfield et al., 2018).

Genetic Defects and Treatment

Thiamine bromide is instrumental in the treatment of genetic defects affecting thiamine transport and metabolism. Research in this area is crucial for developing vitamin supplementation strategies to improve outcomes in patients with these genetic disorders (Ortigoza‐Escobar et al., 2016).

Role in Plants and Crop Improvement

The application of thiamine bromide in plant growth and disease protection is a novel area of research. Its role in managing stress in plants and potential in crop improvement strategies offers significant implications for agriculture and food security (Subki et al., 2018).

Neurological and Psychiatric Aspects

Thiamine bromide's impact on neurological and psychiatric disorders, particularly in children and adults, is a significant research area. Understanding its role in conditions like autism spectrum disorder and other neurological conditions can guide therapeutic approaches (Dhir et al., 2019).

Orientations Futures

Thiamine deficiency has been observed across multiple patient populations with incidence rates ranging from 20% to over 90% depending upon the study . This suggests that the RDA requirement may be insufficient to meet the demands of modern living . Therefore, more comprehensive understanding of thiamine chemistry, relative to energy production, modern living, and disease, may prove useful .

Propriétés

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCYCZPVXXIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990431 | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiamine bromide | |

CAS RN |

7019-71-8 | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)